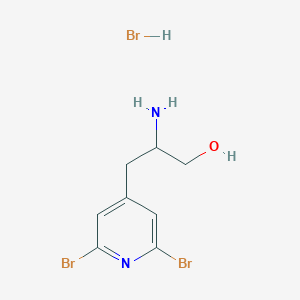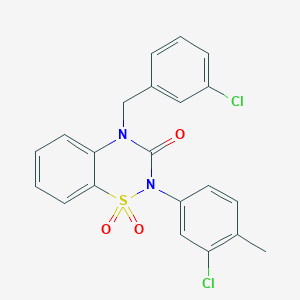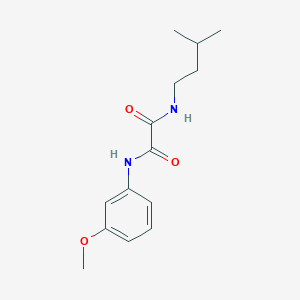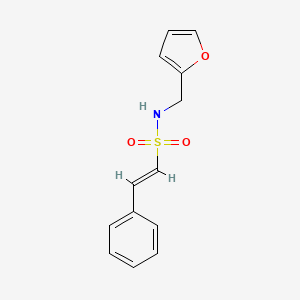![molecular formula C14H13ClN2O B2968256 [5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride CAS No. 2219380-00-2](/img/structure/B2968256.png)
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(Naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride, also known as NOMH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NOMH is a derivative of oxazole and has been synthesized through various methods.
Scientific Research Applications
Antimicrobial Activity
Isoxazole derivatives have been recognized for their antimicrobial properties. The substitution of different groups on the isoxazole ring, such as the naphthalene moiety in our compound of interest, can impart significant antimicrobial activity. This makes it a valuable candidate for the development of new antimicrobial agents, potentially effective against resistant strains of bacteria and other pathogens .
Anticancer Research
The structural framework of isoxazoles, including the naphthalene-substituted variant, has shown promise in anticancer research. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, offering a pathway to novel oncology therapeutics .
Anti-inflammatory Applications
Isoxazole compounds exhibit anti-inflammatory effects, which are crucial in the treatment of chronic inflammatory diseases. The compound could be explored for its efficacy in reducing inflammation, with potential applications in diseases such as arthritis and asthma .
Antiviral Agents
Research has indicated that isoxazole derivatives can act as potent antiviral agents. They have been evaluated against a variety of viruses, including influenza and coronaviruses. The specific compound we are analyzing could be part of studies aiming to develop new antiviral drugs, especially in the wake of emerging viral threats .
Neuroprotective Effects
Isoxazole derivatives have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. The naphthalene-substituted isoxazole could be investigated for its potential to protect neuronal cells against damage and degeneration .
Analgesic Properties
The analgesic properties of isoxazole compounds are well-documented. They can be used to develop pain-relief medications that act on specific pain pathways with fewer side effects than traditional analgesics. This particular compound could be a candidate for creating more targeted and effective pain management solutions .
Antidepressant and Anxiolytic Effects
Isoxazole derivatives have shown potential as antidepressants and anxiolytics. The compound being analyzed might be useful in psychiatric research, contributing to the development of new treatments for mood disorders and anxiety .
Immunomodulatory Activity
Lastly, the immunomodulatory activity of isoxazole derivatives is an area of interest. They can modulate the immune response, which is beneficial in autoimmune diseases and in regulating immune reactions during transplants and allergic reactions .
properties
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.ClH/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12;/h1-8H,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOGJBEPSHXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Naphthalen-2-yl)isoxazol-3-yl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)
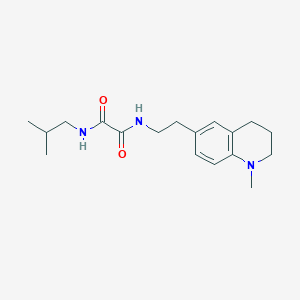
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)

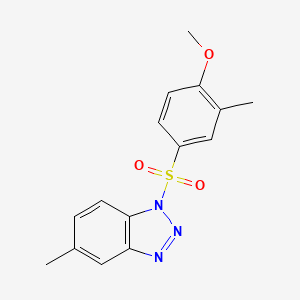
![N-(5-chloro-2-methoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2968184.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)
